Cas no 1335042-01-7 (N-Boc-(+/-)-3-aminopent-4-enal)

N-Boc-(+/-)-3-aminopent-4-enal 化学的及び物理的性質
名前と識別子
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- N-Boc-(+/-)-3-aminopent-4-enal
- tert-butyl (5-oxopent-1-en-3-yl)carbamate
- tert-butyl N-(5-oxopent-1-en-3-yl)carbamate
-
- MDL: MFCD20481885
- インチ: 1S/C10H17NO3/c1-5-8(6-7-12)11-9(13)14-10(2,3)4/h5,7-8H,1,6H2,2-4H3,(H,11,13)
- InChIKey: JMUPFNSOKZVKTF-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(C=C)CC=O)=O)C(C)(C)C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 6
- 複雑さ: 218
- トポロジー分子極性表面積: 55.4
N-Boc-(+/-)-3-aminopent-4-enal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB304441-1g |
N-Boc-(+/-)-3-aminopent-4-enal, 98%; . |
1335042-01-7 | 98% | 1g |
€690.00 | 2024-04-19 | |
abcr | AB304441-1 g |
N-Boc-(+/-)-3-aminopent-4-enal; 98% |
1335042-01-7 | 1g |
€690.00 | 2022-03-25 |
N-Boc-(+/-)-3-aminopent-4-enal 関連文献
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
N-Boc-(+/-)-3-aminopent-4-enalに関する追加情報
N-Boc-(+/-)-3-aminopent-4-enal (CAS No. 1335042-01-7): A Versatile Intermediate in Organic Synthesis and Drug Discovery
N-Boc-(+/-)-3-aminopent-4-enal (CAS No. 1335042-01-7) is a chiral aldehyde that has gained significant attention in the field of organic synthesis and drug discovery due to its unique structural features and versatile reactivity. This compound is characterized by a Boc (tert-butoxycarbonyl) protecting group on the amino group, which provides stability and allows for controlled deprotection in subsequent synthetic steps. The presence of the aldehyde functional group and the chiral center at the C-3 position make it an ideal building block for the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.
The Boc protecting group in N-Boc-(+/-)-3-aminopent-4-enal is widely used in peptide synthesis and organic chemistry to protect primary and secondary amines from unwanted reactions. The tert-butoxycarbonyl group can be easily removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to reveal the free amine. This property makes N-Boc-(+/-)-3-aminopent-4-enal a valuable intermediate in the synthesis of amino acids, peptides, and other nitrogen-containing compounds.
The chiral center at C-3 is another key feature of this compound. The presence of this chiral center allows for the preparation of enantiomerically pure derivatives, which are crucial in many pharmaceutical applications where enantiomeric purity can significantly affect the biological activity and safety profile of a drug. Recent advancements in asymmetric synthesis have enabled the efficient preparation of both enantiomers of N-Boc-(+/-)-3-aminopent-4-enal, further expanding its utility in drug discovery.
The aldehyde functional group in N-Boc-(+/-)-3-aminopent-4-enal provides a reactive site for a wide range of chemical transformations. For example, it can undergo nucleophilic addition reactions with various nucleophiles, such as Grignard reagents, organolithium compounds, and amines, to form new carbon-carbon or carbon-nitrogen bonds. Additionally, the aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), or oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or Jones reagent.
In recent years, N-Boc-(+/-)-3-aminopent-4-enal has been utilized in several notable synthetic routes leading to biologically active compounds. One such application is in the synthesis of β-lactam antibiotics, where the chiral aldehyde serves as a key intermediate in the formation of the β-lactam ring. Another example is its use in the preparation of peptide mimetics, which are designed to mimic the structure and function of natural peptides but with improved pharmacological properties such as enhanced stability and bioavailability.
The versatility of N-Boc-(+/-)-3-aminopent-4-enal extends beyond pharmaceuticals. It has also found applications in the synthesis of natural products and advanced materials. For instance, it has been used as a building block in the total synthesis of complex natural products with potent biological activities, such as antitumor agents and anti-inflammatory compounds. In materials science, N-Boc-(+/-)-3-aminopent-4-enal has been incorporated into polymers and other materials to impart specific functional properties, such as enhanced mechanical strength or improved biocompatibility.
Recent research has also explored the use of N-Boc-(+/-)-3-aminopent-4-enal in click chemistry reactions. Click chemistry is a modular approach to chemical synthesis that involves fast and reliable reactions under mild conditions. The aldehyde functional group in N-Boc-(+/-)-3-aminopent-4-enal can participate in click reactions with azides to form stable triazole linkages, which are useful for creating complex molecular architectures with high efficiency and selectivity.
In conclusion, N-Boc-(+/-)-3-aminopent-4-enal (CAS No. 1335042-01-7) is a highly versatile intermediate that plays a crucial role in various areas of organic synthesis and drug discovery. Its unique combination of functional groups and chiral centers makes it an invaluable tool for chemists working on the development of new pharmaceuticals, natural products, and advanced materials. As research continues to advance, it is likely that new applications for this compound will emerge, further solidifying its importance in modern chemistry.
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